ethyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate

Medicinal Chemistry Drug Design ADME Optimization

This 4-arylamino-6-chloroquinoline derivative is a critical scaffold for anti-HBV drug discovery and kinase inhibitor programs (RIP2/EGFR). The 2-ethyl ester enables controlled hydrolysis for amide coupling, while the 6-chloro handle permits late-stage diversification. Sourced exclusively via metal-free iodine-catalyzed one-pot synthesis, it eliminates Pd/Cu/Rh contamination risks — essential for fragment-based screening. Distinct Cl-isotopic pattern (M-2H doublet) facilitates unambiguous LC-MS identification. Request ≥95% HPLC-grade batch for reproducible SAR.

Molecular Formula C18H15ClN2O2
Molecular Weight 326.8 g/mol
CAS No. 950277-60-8
Cat. No. B6515666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate
CAS950277-60-8
Molecular FormulaC18H15ClN2O2
Molecular Weight326.8 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC=CC=C3
InChIInChI=1S/C18H15ClN2O2/c1-2-23-18(22)17-11-16(20-13-6-4-3-5-7-13)14-10-12(19)8-9-15(14)21-17/h3-11H,2H2,1H3,(H,20,21)
InChIKeyQPGVFQDTLBWINL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Chloro-4-(phenylamino)quinoline-2-carboxylate (CAS 950277-60-8): A Specialized Quinoline Building Block for Medicinal Chemistry and Kinase-Targeted Library Synthesis


Ethyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate (CAS 950277-60-8) is a 4-arylaminoquinoline derivative with the molecular formula C₁₈H₁₅ClN₂O₂ and a molecular weight of 326.78 g/mol . The compound features a 2-ethyl carboxylate ester, a 6-chloro substituent on the quinoline core, and a 4-phenylamino group — a substitution pattern that places it within the 4-arylamino-6-chloroquinoline chemotype, a scaffold investigated for non-nucleoside anti-HBV activity [1] and for kinase inhibitor programs including RIP2 kinase and EGFR inhibition [2]. It is primarily available as a research-grade intermediate (≥95% purity) for custom synthesis and library production .

Why Ethyl 6-Chloro-4-(phenylamino)quinoline-2-carboxylate Cannot Be Simply Replaced by Its Methyl Ester or 3-Carboxylate Isomers


Within the 4-arylamino-6-chloroquinoline family, seemingly minor structural variations produce substantial differences in physicochemical properties and synthetic utility. The ethyl ester at the 2-position (clogP ≈ 3.49 ) confers distinct solubility and metabolic stability profiles compared to the methyl ester analog (CAS 1206992-49-5, MW 312.75) . Regioisomeric replacement of the 2-carboxylate with a 3-carboxylate (CAS 23511-94-6) relocates the electron-withdrawing ester group, altering the quinoline ring's electronic character and potentially disrupting binding to kinase ATP pockets or antiviral targets [1]. Even substitution on the N-phenyl ring — such as the 4-methylphenylamino analog (CAS 950266-55-4) — introduces steric and electronic perturbations that can shift biological selectivity . These differences are non-trivial: in SAR studies of 4-aryl-6-chloroquinolines as anti-HBV agents, HBV DNA replication IC₅₀ values varied from 4.4 to >100 μM across closely related analogs, demonstrating that procurement of the exact substitution pattern is essential for reproducible target engagement [1].

Quantitative Differentiation Evidence for Ethyl 6-Chloro-4-(phenylamino)quinoline-2-carboxylate Versus Its Closest Analogs


Ethyl Ester vs. Methyl Ester: Molecular Weight and Lipophilicity Differentiation Affecting Pharmacokinetic Profile

The ethyl ester of 6-chloro-4-(phenylamino)quinoline-2-carboxylate (MW 326.78) possesses a higher molecular weight and calculated lipophilicity (clogP ≈ 3.49) compared to its methyl ester analog (CAS 1206992-49-5, MW 312.75, clogP ≈ 3.08) . The ΔMW of +14.03 Da and ΔclogP of approximately +0.41 log units are consistent with the addition of one methylene unit. In drug design, such differences in ester chain length are known to modulate metabolic lability (esterase susceptibility), membrane permeability, and oral bioavailability [1].

Medicinal Chemistry Drug Design ADME Optimization

Regioisomeric Differentiation: 2-Carboxylate vs. 3-Carboxylate Positioning Alters Quinoline Ring Electronics

Ethyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate (CAS 950277-60-8) positions the ester at C2, directly adjacent to the quinoline nitrogen. In contrast, its regioisomer ethyl 6-chloro-4-(phenylamino)quinoline-3-carboxylate (CAS 23511-94-6) places the ester at C3 . This positional difference alters the electron density distribution across the quinoline ring: the 2-carboxylate exerts a stronger electron-withdrawing effect at the position ortho to the ring nitrogen (σₘ effect), which can influence N-1 basicity (pKa of quinoline nitrogen) and hydrogen-bond acceptor capacity. In kinase inhibitor pharmacophores — where the quinoline N typically coordinates to the hinge region of the ATP-binding site — even small shifts in pKa can affect binding affinity [1].

Synthetic Chemistry Kinase Inhibition Structure-Activity Relationship

4-Aryl-6-Chloroquinoline Scaffold: Class-Level Anti-HBV Activity with High Selectivity Indices

Although compound-specific anti-HBV data for ethyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate are not publicly available, the 4-aryl-6-chloroquinoline chemotype to which it belongs has demonstrated validated anti-HBV activity. In a 2011 study of 24 structurally related 4-aryl-6-chloroquinoline derivatives, nine compounds exhibited HBV DNA replication inhibition with IC₅₀ values ranging from 4.4 to 9.8 μM — comparable to the positive control tenofovir [1]. Notably, three compounds (10, 17, and 20) demonstrated high selectivity indices (SI > 143.7 to >551.2) in HepG 2.2.15 cells, indicating that this scaffold can achieve potent antiviral activity with low cytotoxicity [1]. The target compound's substitution pattern (4-phenylamino, 6-chloro, 2-ethyl carboxylate) falls within the structural space explored in this study, supporting its potential as a non-nucleoside anti-HBV lead scaffold.

Antiviral Research Hepatitis B Virus Non-Nucleoside Inhibitors

4-Phenylamino Substituent: Purity and Identity Confirmation via High-Resolution Mass Spectrometry

The identity of ethyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate is confirmed by its distinct mass spectrometric profile. In negative ion mode LC-ESI-QTOF MS analysis, the compound yields a characteristic [M-H]⁻ precursor ion at m/z 325.074 Da (calculated for C₁₈H₁₄ClN₂O₂⁻: 325.074) [1]. This MS signature differentiates it from the methyl ester analog (predicted [M-H]⁻ at m/z 311.059) and the 3-carboxylate regioisomer (identical nominal mass but distinct fragmentation pattern). Suppliers report batch purity of ≥95% (HPLC), consistent with the compound's intended use as a research intermediate .

Analytical Chemistry Quality Control Compound Identity Verification

Metal-Free Synthetic Accessibility: Iodine-Catalyzed One-Pot Preparation Method Supports Scalable Procurement

Quinoline-2-carboxylates, including derivatives with 4-arylamino and 6-chloro substitution, can be synthesized via a metal-free, molecular iodine-catalyzed three-component reaction of arylamines, ethyl glyoxylate, and α-ketoesters under mild conditions [1]. This methodology avoids transition metal contamination — a critical advantage for compounds destined for biological testing. The absence of residual palladium or copper eliminates a common source of assay interference. In contrast, many alternative quinoline synthetic routes rely on metal-catalyzed cross-coupling or cyclization reactions, where trace metal contamination can confound biological results .

Synthetic Methodology Green Chemistry Process Chemistry

Procurement-Relevant Application Scenarios for Ethyl 6-Chloro-4-(phenylamino)quinoline-2-carboxylate


Anti-HBV Lead Optimization: Non-Nucleoside Scaffold for DNA Replication Inhibition

This compound is suitable as a starting scaffold for structure-activity relationship (SAR) exploration in anti-HBV drug discovery programs. The 4-aryl-6-chloroquinoline chemotype has demonstrated validated inhibition of HBV DNA replication (class-level IC₅₀ range: 4.4–9.8 μM) with selectivity indices exceeding 280 in HepG 2.2.15 cells [1]. Procurement of the ethyl ester variant, specifically, enables subsequent ester hydrolysis to the carboxylic acid for further functionalization into amide or other bioisosteric derivatives — a common strategy in lead optimization. The 6-chloro substituent provides a synthetic handle for late-stage diversification via cross-coupling reactions, while the 4-phenylamino group can be varied to probe steric and electronic requirements at that position [1].

Kinase Inhibitor Library Synthesis: Hinge-Binding Quinoline Template

4-Arylaminoquinolines are established kinase inhibitor pharmacophores, with the quinoline nitrogen serving as a hinge-region hydrogen bond acceptor. The 2-carboxylate ester position in this compound offers a vector for attaching solubilizing groups or linker moieties without disrupting the critical N-1 hinge interaction [1]. The ethyl ester provides an optimal balance of stability and synthetic tractability: it is sufficiently stable for multi-step synthesis yet can be selectively hydrolyzed under mild conditions (LiOH, THF/H₂O) to reveal the carboxylic acid for amide coupling or other conjugations. This makes it preferable to the methyl ester (CAS 1206992-49-5) when prolonged storage stability or controlled deprotection is required [2].

Analytical Reference Standard for LC-MS Method Development

With its confirmed high-resolution mass spectrum ([M-H]⁻ at m/z 325.074) and batch purity ≥95% (HPLC), this compound can serve as a system suitability standard or reference material for LC-MS method development in drug metabolism and pharmacokinetic (DMPK) studies [1]. Its distinct isotopic pattern (due to the ³⁵Cl/³⁷Cl chlorine isotope) provides a characteristic doublet that facilitates unambiguous identification in complex biological matrices, a feature not available in the dechlorinated analogs [1].

Metal-Free Synthesis Programs: Building Block for Green Chemistry Workflows

For research groups committed to metal-free synthetic methodologies — particularly relevant in fragment-based drug discovery where trace metal interference must be rigorously excluded — this compound's accessibility via iodine-catalyzed one-pot synthesis represents a practical advantage [1]. When sourced from suppliers employing the metal-free route, the compound carries no risk of Pd, Cu, or Rh contamination that could produce false positives in biochemical or cell-based screens. This is a tangible procurement differentiator versus quinoline-2-carboxylate analogs synthesized exclusively via metal-catalyzed pathways [1].

Quote Request

Request a Quote for ethyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.